molecular formula C10H5ClN2 B13131987 3-Chloroisoquinoline-1-carbonitrile

3-Chloroisoquinoline-1-carbonitrile

Cat. No.: B13131987
M. Wt: 188.61 g/mol
InChI Key: ISEAZDULMDMRJS-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-1-carbonitrile is a synthetically valuable, multifunctional heterocyclic compound that belongs to the privileged isoquinoline scaffold, a structure of significant interest in modern drug discovery and material science . The molecule features two key reactive sites: the chlorine substituent at the C-3 position and the carbonitrile group at the C-1 position. These functional groups make it a versatile precursor for a wide range of chemical transformations, including transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of chemical space around the core isoquinoline structure . Isoquinoline-based frameworks are extensively investigated for their diverse pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions . Furthermore, the carbonitrile group in isoquinoline derivatives has been utilized in the development of advanced materials, including the synthesis of cyclometalated ligands for phosphorescent emitters in organic light-emitting diodes (OLEDs) . As such, this compound serves as a critical intermediate for medicinal chemists seeking to develop novel bioactive molecules and for researchers in material science engineering new functional compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

IUPAC Name

3-chloroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H5ClN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H

InChI Key

ISEAZDULMDMRJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-1-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of a cyano group. One common method includes the reaction of 3-chloroisoquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloroisoquinoline-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloroisoquinoline-1-carbonitrile largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. For example, it could inhibit kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects such as cancer cell apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs are compared below based on substituent positions, molecular complexity, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Application/Notes
3-Chloro-1-phenylisoquinoline-4-carbonitrile C₁₆H₉ClN₂ 264.71 1-phenyl, 3-Cl, 4-CN Chloro, nitrile, aromatic Pharmaceutical intermediate
1-Chloroisoquinoline-5-carbonitrile Not provided Not provided 1-Cl, 5-CN Chloro, nitrile Structural analog (CAS 1231761-23-1)
4-Chloroquinoline-3-carbonitrile C₁₀H₅ClN₂ 188.62 4-Cl, 3-CN Chloro, nitrile, quinoline Synthetic intermediate
Spiro[indene-isoquinoline]-3'-carbonitrile (1b) C₂₈H₂₁N₃O₃ 447.49 Spiro ring, 3'-CN, 2-methoxyphenyl Nitrile, ketone, methoxy Cycloaddition reaction substrate

Key Observations:

  • Substituent Positioning: The position of chloro and nitrile groups significantly impacts electronic properties. For example, 4-Chloroquinoline-3-carbonitrile (quinoline backbone) exhibits distinct reactivity compared to isoquinoline derivatives due to nitrogen position differences .
  • Functional Groups: Methoxy groups (e.g., in 1b) improve solubility in polar solvents, whereas phenyl substitutions (e.g., in 3-Chloro-1-phenylisoquinoline-4-carbonitrile) may enhance π-π stacking in drug-target interactions .

Physicochemical Properties

  • Melting Points : The spiro compound 1b has a melting point of 162–164°C, reflecting its crystalline stability . Data for other analogs are incomplete but can be inferred to vary based on molecular symmetry and intermolecular forces.
  • Spectroscopic Data :
    • 1H/13C NMR : The spiro compound 1b shows distinct aromatic proton signals (δ 6.90–7.95 ppm) and carbonyl carbon shifts (δ 190–200 ppm), critical for structural validation .
    • IR : Nitrile stretches (~2200 cm⁻¹) and ketone C=O vibrations (~1700 cm⁻¹) are common across analogs .

Biological Activity

3-Chloroisoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its isoquinoline structure, which is known for various pharmacological properties. The presence of the chloro and nitrile groups enhances its reactivity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have indicated that isoquinoline derivatives can interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to cytotoxic effects in cancer cells .
  • Antiviral Activity : Research has highlighted the antiviral properties of similar compounds within the isoquinoline family. These compounds exhibit inhibition against viruses like H5N1, with some derivatives showing significant growth inhibition at low cytotoxicity levels .
  • Opioid Receptor Modulation : Isoquinoline derivatives have been explored as potential opioid receptor ligands. This modulation could provide therapeutic avenues for treating neurological disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological ActivityIC50 Values (nM)Mechanism of ActionReference
Anticancer (MCF-7 cells)20.1Tubulin polymerization interference
Antiviral (H5N1)91.2Inhibition of viral growth
Opioid receptor bindingPotentSelective antagonism

Case Studies

  • Anticancer Studies : A study investigated the effects of various isoquinoline derivatives, including this compound, on MCF-7 breast cancer cells. The findings demonstrated that these compounds could induce apoptosis through ROS generation and disruption of microtubule dynamics .
  • Antiviral Research : Another study focused on the antiviral potential against H5N1 influenza virus. The results indicated that certain derivatives exhibited high inhibitory effects on viral replication while maintaining low cytotoxicity, suggesting a favorable therapeutic index .
  • Neurological Applications : Research into opioid receptor ligands revealed that certain isoquinoline derivatives could selectively antagonize these receptors, presenting a novel approach for treating opioid dependence and related disorders .

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